Leiopyrrole hydrochloride
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Overview
Description
Leiopyrrole hydrochloride is a chemical compound with the molecular formula C23H28N2O.HCl and a molecular weight of 384.94 g/mol . It is known for its antispasmodic properties and is used in various scientific research applications . The compound is a derivative of leiopyrrole, which is a pyrrole-based structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Leiopyrrole hydrochloride can be synthesized through a series of chemical reactions involving the parent compound, leiopyrrole. The synthesis typically involves the reaction of N,N-diethyl-2-[2-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenoxy]ethanamine with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Leiopyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrole derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Leiopyrrole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antispasmodic and anti-inflammatory effects.
Medicine: Investigated for its therapeutic potential in treating spasms and other medical conditions.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of leiopyrrole hydrochloride involves its interaction with specific molecular targets in the body. It exerts its effects by binding to receptors and modulating the activity of certain pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect neurotransmitter release and muscle contraction .
Comparison with Similar Compounds
Leiopyrrole hydrochloride can be compared with other similar compounds such as:
Pyrrole: A basic heterocyclic compound with similar structural features.
Pyridine: Another aromatic heterocycle with nitrogen in the ring.
Polypyrrole: A polymeric form of pyrrole with conductive properties
Uniqueness
This compound is unique due to its specific chemical structure and its ability to act as an antispasmodic agent. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
14435-78-0 |
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Molecular Formula |
C23H29ClN2O |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-(2-methyl-5-phenylpyrrol-1-yl)phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C23H28N2O.ClH/c1-4-24(5-2)17-18-26-23-14-10-9-13-22(23)25-19(3)15-16-21(25)20-11-7-6-8-12-20;/h6-16H,4-5,17-18H2,1-3H3;1H |
InChI Key |
JTOGCNWNXIHUHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1N2C(=CC=C2C3=CC=CC=C3)C.Cl |
Origin of Product |
United States |
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